2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, chlorophenyl, methylphenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chlorobenzaldehyde and 4-methylbenzaldehyde, the reaction proceeds through a series of steps involving condensation, cyclization, and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.
Industry: It can be utilized in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with molecular targets, which can vary depending on its application For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-fluorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
Uniqueness
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-12-2-4-14(5-3-12)18-10-16(17(11-21)19(22)23-18)13-6-8-15(20)9-7-13/h2-10H,1H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCCPUJUQTFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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